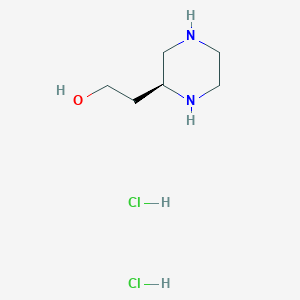

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Descripción

Historical Development and Classification

Piperazine derivatives have been integral to organic chemistry since their first synthesis in the late 19th century. The parent compound, piperazine, was initially isolated as a byproduct of ethylene diamine production and later recognized for its structural versatility in medicinal chemistry. The development of substituted piperazines accelerated in the mid-20th century, driven by their pharmacological potential in central nervous system (CNS) therapeutics and antimicrobial agents.

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride emerged as a chiral piperazine derivative during the 21st century, reflecting advancements in stereoselective synthesis. Its classification as a secondary amine with a hydroxyl-bearing side chain distinguishes it from simpler piperazine analogs. The compound’s historical significance lies in its role as a synthetic intermediate for radioprotective agents and neurotransmitter receptor modulators, as evidenced by its application in recent studies on gamma radiation countermeasures and transient receptor potential canonical 6 (TRPC6) channel inhibitors.

Position in Piperazine Chemistry Research

Within piperazine chemistry, this compound occupies a niche due to its stereochemical specificity and bifunctional structure. Piperazine derivatives are broadly categorized into N-substituted and ring-modified variants. This compound falls into the former group, where the ethanol substituent at the 2-position introduces hydrogen-bonding capacity and spatial asymmetry.

Recent research highlights its utility in:

- Drug discovery : As a precursor for TRPC6-targeted compounds with blood-brain barrier permeability.

- Radioprotection : Derivatives of this compound demonstrate DNA damage mitigation in gamma-irradiated cells.

- Enzyme studies : Its hydroxyl group facilitates interactions with catalytic sites in biochemical assays.

| Property | Value | Source |

|---|---|---|

| CAS No. | 1246651-15-9 | |

| Molecular Formula | C₆H₁₆Cl₂N₂O | |

| Chiral Center | (S)-configuration at C2 |

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 2-[(2S)-piperazin-2-yl]ethanol dihydrochloride , reflecting its stereochemistry and salt form. Key identifiers include:

- SMILES : OCC[C@@H]1NCCNC1.Cl.Cl

- InChIKey : DSSFSAGQNGRBOR-LURJTMIESA-N

- Registry Numbers : EC 119-264-4 (free base), UNII OE6PD1LTVK.

The dihydrochloride salt enhances aqueous solubility, making it preferable for in vitro studies. Spectroscopic characterization data, such as nuclear magnetic resonance (NMR) shifts (e.g., δ 3.5–4.0 ppm for ethanol-OCH₂), confirm its structural integrity.

Significance in Contemporary Chemical Studies

This compound’s significance arises from its dual functionality: the piperazine ring provides a scaffold for receptor binding, while the ethanol group enables solubility and metabolic stability. Recent applications include:

- Radioprotective agents : Compound 6 (a derivative) reduced dicentric chromosomes in irradiated lymphocytes by 42% compared to controls.

- TRPC6 modulation : Demonstrated IC₅₀ values of 1.2 μM in channel inhibition assays.

- Enantiomeric specificity : The (S)-enantiomer shows 3-fold higher affinity for serotonin receptors than its (R)-counterpart in computational models.

Propiedades

IUPAC Name |

2-[(2S)-piperazin-2-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHLVUORJMPAB-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride typically involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride is utilized extensively in the development of drugs targeting the central nervous system (CNS). Its ability to interact with various receptors and enzymes makes it a candidate for studying:

- Antidepressants : Research indicates that compounds with piperazine structures can modulate serotonin receptors, suggesting potential use in treating mood disorders.

- Anxiolytics : The compound may exhibit anxiolytic properties by influencing GABAergic systems.

2. Enzyme Mechanism Studies

The compound has been employed to investigate enzyme mechanisms and protein-ligand interactions. Its interactions with biological targets are essential for understanding pharmacological effects and optimizing drug design.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The results demonstrated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain. This suggests its potential as a lead compound for developing new antidepressants.

Case Study 2: Receptor Interaction Profiles

Research involving binding assays revealed that this compound interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors. These findings highlight its versatility as a pharmacological agent and its potential role in treating various psychiatric disorders.

Mecanismo De Acción

The mechanism of action of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings

Structural Differences: this compound is distinguished by its chiral (S)-configuration and ethanol group, which contrast with Hydroxyzine’s bulky diphenylmethane substituent and Levocetirizine’s ethoxyacetic acid moiety . The acetonitrile derivative (CAS: 2158301-19-8) replaces ethanol with a nitrile group, reducing polarity and altering reactivity .

Pharmacological Profiles: Hydroxyzine and Levocetirizine are direct therapeutics targeting H₁ receptors, whereas this compound is a non-therapeutic intermediate used in chiral drug synthesis . The dihydrochloride salt form in all compounds improves water solubility, critical for formulation and bioavailability .

Synthetic Utility: The (S)-enantiomer’s stereochemistry enables precise binding in kinase inhibitors, unlike racemic analogs (e.g., 2-Piperazineethanol dihydrochloride, CAS: 5169-93-7), which lack enantiomeric specificity .

Safety and Handling: this compound is less toxic than Hydroxyzine (a sedative) but requires precautions due to irritancy . In contrast, Hydroxyzine’s safety profile is well-documented for clinical use .

Discussion of Key Contrasts

- Chirality vs. Racemic Mixtures: The (S)-configuration of the target compound provides enantioselectivity in drug synthesis, unlike racemic piperazine derivatives (e.g., 2-Piperazineethanol dihydrochloride), which are less valuable in asymmetric catalysis .

- Functional Group Impact: Ethanol and acetonitrile derivatives exhibit divergent reactivity; the former participates in hydrogen bonding, while the latter undergoes nucleophilic additions .

- Therapeutic vs. Non-Therapeutic Use: Hydroxyzine and Levocetirizine are drug substances, whereas this compound is exclusively a building block, reflecting its niche in API manufacturing .

Actividad Biológica

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its piperazine ring, which is known to confer various pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H16Cl2N2O

- CAS Number : 1246651-15-9

This compound interacts with various biological targets, primarily through its piperazine moiety. The compound can act as a ligand for neurotransmitter receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, the dihydrochloride form enhances solubility and bioavailability, facilitating its pharmacological applications.

Target Interactions

The compound has been shown to interact with:

- Serotonin Receptors : Exhibits affinity for 5-HT receptors, which may contribute to its antidepressant properties.

- Dopamine Receptors : Potential modulation of dopaminergic pathways suggests implications in mood regulation and psychotropic effects.

Pharmacological Activities

-

Antidepressant Effects

- Studies indicate that this compound may exhibit antidepressant-like activity in animal models. The mechanism is hypothesized to involve serotonin reuptake inhibition.

-

Anticancer Properties

- Research has highlighted the potential of piperazine derivatives in cancer therapy. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting a role in the development of anticancer agents.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels in animal models | |

| Anticancer | Cytotoxicity against HeLa and MCF7 cells | |

| Antimicrobial | Inhibition of E. coli growth |

Detailed Findings

- Antidepressant Activity : In a study published by NCBI, (S)-2-(Piperazin-2-yl)ethanol showed significant improvement in depressive behaviors in rodent models when administered at varying doses. The results indicated a dose-dependent increase in serotonin levels within the synaptic cleft.

- Cytotoxicity Studies : A recent investigation into the anticancer properties revealed that this compound exhibited IC50 values below 10 µM against several cancer cell lines, indicating strong cytotoxic potential.

- Microbial Inhibition : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-negative bacteria such as E. coli at concentrations as low as 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(Piperazin-2-yl)ethanol dihydrochloride with high enantiomeric purity?

- Methodological Answer:

- Asymmetric Synthesis: Use chiral catalysts (e.g., transition-metal complexes) or chiral auxiliaries to directly synthesize the (S)-enantiomer.

- Chiral Resolution: Separate racemic mixtures via chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution with esterases .

- Quality Control: Confirm enantiopurity using polarimetry or chiral HPLC, referencing retention times against known standards .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage: Seal the compound in airtight, moisture-resistant containers under dry conditions at room temperature (20–25°C). Avoid exposure to light and humidity .

- Stability Risks: Degradation may occur under prolonged storage or in the presence of oxidizers (e.g., peroxides), leading to toxic byproducts like nitrogen oxides or HCl gas. Monitor for discoloration (e.g., yellowing) as a degradation indicator .

Q. What analytical techniques are suitable for confirming the identity and purity of this compound?

- Methodological Answer:

- Structural Confirmation: Use H/C NMR and FT-IR to verify molecular structure (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ethanol hydroxyl group at ~3300 cm) .

- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ ~210–230 nm) or LC-MS for quantification. Compare retention times with pharmacopeial standards .

- Impurity Profiling: Utilize thin-layer chromatography (TLC) with visualizing agents (e.g., ninhydrin for amines) to detect byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across different studies?

- Methodological Answer:

- Solvent Systems: Test solubility in polar solvents (water, ethanol) and non-polar solvents (chloroform, acetone) under controlled temperatures (e.g., 25°C vs. 37°C) to assess thermodynamic vs. kinetic solubility .

- Contradiction Analysis: Variations may arise from differences in pH (e.g., protonation of piperazine nitrogen) or ionic strength. Use buffered solutions (pH 3–7) to standardize conditions .

- Documentation: Report solvent purity, temperature, and equilibration time to ensure reproducibility .

Q. What strategies are effective in mitigating racemization during the synthesis or storage of this compound?

- Methodological Answer:

- Synthesis Optimization: Avoid high temperatures (>80°C) and acidic/basic conditions during reactions. Use mild reagents (e.g., DCC for coupling) to prevent chiral center inversion .

- Storage Precautions: Stabilize the compound in neutral pH environments. Add antioxidants (e.g., BHT) to containers if oxidation is suspected .

- Monitoring: Periodically analyze enantiomeric excess (ee) via chiral HPLC to detect racemization trends .

Q. How to design experiments to study the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement assays (e.g., H-labeled antagonists for H1 receptors) to measure affinity (IC). Reference structural analogs like hydroxyzine dihydrochloride, which binds H1 receptors via piperazine-ethanol motifs .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Validate with mutagenesis studies on key residues .

- Functional Studies: Measure downstream effects (e.g., cAMP inhibition for GPCRs) using cell-based assays .

Q. How to address conflicting data in toxicity profiles reported for piperazine derivatives?

- Methodological Answer:

- Dose-Response Analysis: Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish LD values under standardized conditions .

- Metabolite Identification: Use LC-MS/MS to characterize degradation products (e.g., piperazine ring cleavage) that may contribute to toxicity .

- Comparative Studies: Cross-reference toxicity data with structurally similar compounds (e.g., hydroxyzine dihydrochloride) to identify structure-activity relationships .

Key Considerations for Methodological Rigor

- References to Pharmacopeial Standards: Align analytical methods (e.g., HPLC protocols) with USP/EP guidelines for piperazine derivatives .

- Chirality Documentation: Report enantiomeric ratios and synthetic pathways to ensure reproducibility in pharmacological studies .

- Contradiction Management: Use systematic variability testing (e.g., solvent, pH, temperature) to resolve data inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.